

Comparative analysis of different synthesis routes for Torsemide intermediates

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Compound of Interest

Compound Name: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

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A Comparative Analysis of Synthesis Routes for Torsemide Intermediates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of different synthesis routes for key intermediates of Torsemide, a potent loop diuretic. By presenting objective experimental data, detailed protocols, and clear visual representations of the synthetic pathways, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs.

Key Intermediates and Synthetic Strategies

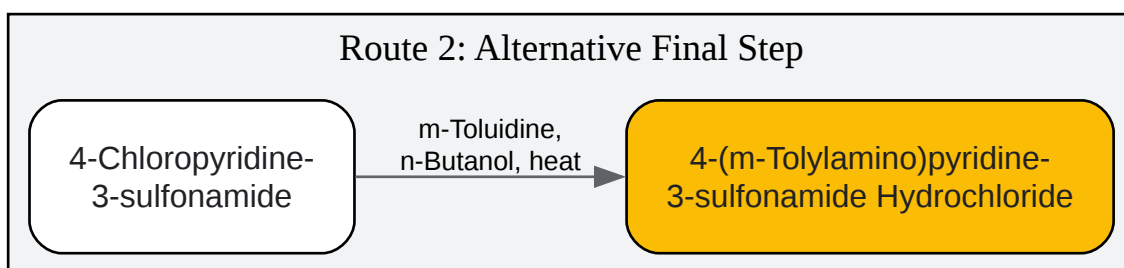
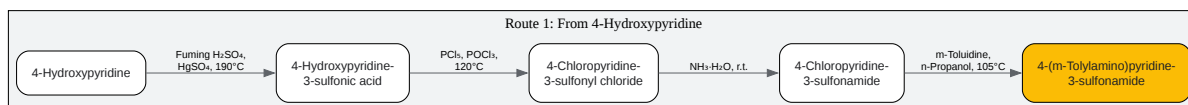
The synthesis of Torsemide typically proceeds through several key intermediates. Among the most critical is 4-(m-tolylamino)pyridine-3-sulfonamide. The efficiency of the overall Torsemide synthesis is heavily reliant on the successful and high-yield production of this intermediate. This guide focuses on the comparative analysis of two primary routes for the synthesis of this key intermediate, starting from either 4-hydroxypyridine or 4-chloropyridine-3-sulfonamide.

Route 1: Synthesis starting from 4-Hydroxypyridine

This route involves a multi-step process beginning with the sulfonation of 4-hydroxypyridine. The resulting 4-hydroxypyridine-3-sulfonic acid is then subjected to chlorination and amination

to yield 4-chloropyridine-3-sulfonamide, which is a common precursor for the subsequent nucleophilic substitution with m-toluidine.

Experimental Workflow for Route 1



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